![molecular formula C19H18F2N4O B5661503 1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B5661503.png)
1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane
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Overview
Description
Spirocyclic compounds, including azaspiro[2.5]octanes, are of significant interest in organic chemistry due to their unique structural features and potential applications. These compounds typically exhibit a wide range of biological activities and are utilized in the development of pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of spirocyclic compounds involves complex strategies, including intramolecular cyclization and cycloaddition reactions. For instance, the synthesis of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione demonstrates the use of X-ray diffraction studies for structural investigation, which is crucial for the synthesis of highly specific spirocyclic frameworks (H. R. Manjunath et al., 2011).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized using techniques like X-ray crystallography. The detailed molecular structure provides insights into the compound's stereochemistry and conformation, which are essential for understanding its reactivity and interaction with biological targets. For example, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined using single-crystal x-ray diffraction (H. Zacharis & L. M. Trefonas, 1970).
properties
IUPAC Name |
2-[2-(3,4-difluorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-14-4-3-12(10-15(14)21)25-18(13-11-19(13)5-7-22-8-6-19)23-17(24-25)16-2-1-9-26-16/h1-4,9-10,13,22H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGHKPIPBKYPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C3=NC(=NN3C4=CC(=C(C=C4)F)F)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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